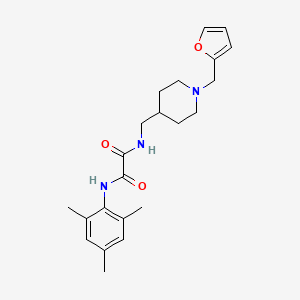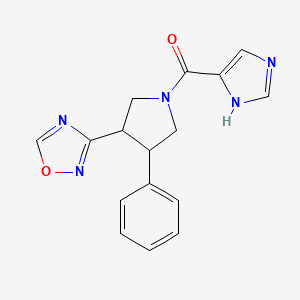
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, also known as ODZ10117, is a small molecule compound that has shown potential in scientific research for its ability to modulate protein-protein interactions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone' involves the reaction of 1-(1H-imidazol-5-yl)ethanone with 3-(4-bromophenyl)-1-(1,2,4-oxadiazol-3-yl)pyrrolidine in the presence of a base to form the desired product.
Starting Materials
1-(1H-imidazol-5-yl)ethanone, 3-(4-bromophenyl)-1-(1,2,4-oxadiazol-3-yl)pyrrolidine, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 1-(1H-imidazol-5-yl)ethanone and 3-(4-bromophenyl)-1-(1,2,4-oxadiazol-3-yl)pyrrolidine in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. potassium carbonate) to the reaction mixture., Step 2: Heat the reaction mixture at a suitable temperature (e.g. 100-120°C) for a suitable time (e.g. 12-24 hours) under an inert atmosphere (e.g. nitrogen)., Step 3: Cool the reaction mixture and extract the product using a suitable solvent (e.g. ethyl acetate)., Step 4: Purify the product using column chromatography or recrystallization to obtain the desired compound '(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone'.
作用機序
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone works by binding to the interface between the two proteins and disrupting their interaction. This disrupts the downstream signaling pathways that are regulated by these protein-protein interactions, ultimately leading to decreased cell viability and increased apoptosis.
生化学的および生理学的効果
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has been shown to have biochemical and physiological effects on cancer cells, including decreased cell viability and increased apoptosis. It has also been shown to have potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One advantage of using (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone in lab experiments is its ability to selectively inhibit specific protein-protein interactions, which can help researchers better understand the downstream signaling pathways that are regulated by these interactions. However, one limitation is that (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone is a small molecule compound, which can limit its ability to penetrate cell membranes and reach its target proteins.
将来の方向性
There are several future directions for the research and development of (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone with improved pharmacokinetic properties, such as increased cell membrane permeability. Additionally, further research is needed to better understand the downstream signaling pathways that are regulated by the protein-protein interactions targeted by (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, which could lead to the development of new therapeutic agents for the treatment of cancer.
科学的研究の応用
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has shown potential in scientific research for its ability to modulate protein-protein interactions. Specifically, it has been shown to inhibit the interaction between the transcription factors c-Myc and Max, which are involved in the regulation of cell growth and proliferation. This inhibition leads to decreased cell viability and increased apoptosis in cancer cells. (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has also been shown to inhibit the interaction between the protein p53 and its negative regulator MDM2, which is involved in the regulation of cell cycle arrest and apoptosis.
特性
IUPAC Name |
1H-imidazol-5-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(14-6-17-9-18-14)21-7-12(11-4-2-1-3-5-11)13(8-21)15-19-10-23-20-15/h1-6,9-10,12-13H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSFVPECDOMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN=CN2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

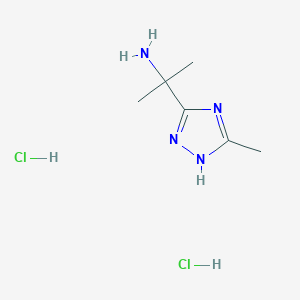
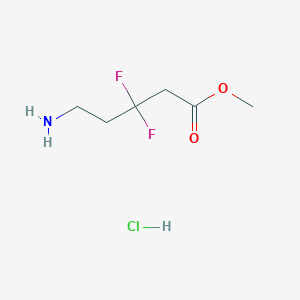
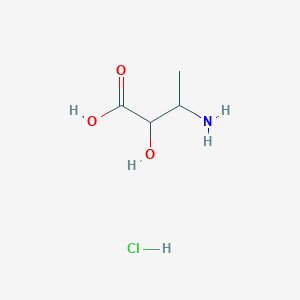
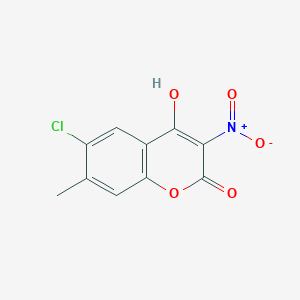
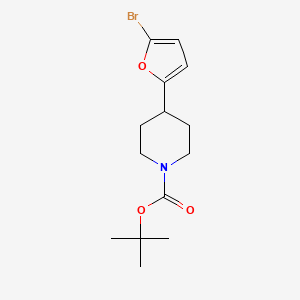
![2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B2905649.png)
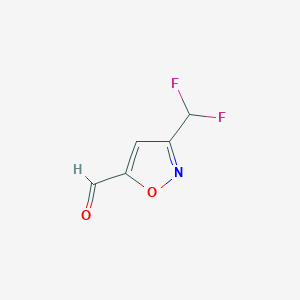
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)
![[1-(1-Quinoxalin-2-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2905655.png)
![2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone](/img/structure/B2905657.png)
![Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate](/img/structure/B2905658.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)
